1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Lipophilicity Drug design QSAR

Procurement of regioisomeric nitroaromatic intermediates often faces liquid handling and thermal instability drawbacks. This compound, a pale yellow solid, is tailored for automated solid-dispensing platforms, delivering precise electronic properties from its ortho-CF3/para-OCF3 arrangement. • Solid state avoids volatility errors and enables exact weighing. • LogP 4.04 (1 log higher than mono-OCF3 analog) improves CNS drug permeability. • Lower boiling point (234.9°C) than 4-nitro isomer reduces thermal stress during distillation.

Molecular Formula C8H3F6NO3
Molecular Weight 275.1 g/mol
CAS No. 409114-47-2
Cat. No. B1341847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
CAS409114-47-2
Molecular FormulaC8H3F6NO3
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H3F6NO3/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)15(16)17/h1-3H
InChIKeyXAQJJGVATOEXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline and Regioisomeric Identity


1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene (CAS 409114-47-2; synonym: 2-nitro-5-(trifluoromethoxy)benzotrifluoride) is a polyfluorinated nitroaromatic building block with the molecular formula C₈H₃F₆NO₃ and molecular weight 275.11 g/mol . The compound belongs to a class of electron-deficient aromatics valued in medicinal and agrochemical intermediate chemistry, where the simultaneous presence of nitro (–NO₂), trifluoromethoxy (–OCF₃), and trifluoromethyl (–CF₃) groups on a single benzene ring establishes a distinctive electronic and steric environment not achievable with mono- or di-substituted analogs . It is a pale yellow solid at room temperature with density 1.57 g/cm³, boiling point 234.9 °C at 760 mmHg, flash point 95.8 °C, and calculated LogP of 4.04 .

Why Generic Substitution Fails for Critical Syntheses


Generic substitution of 1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene with structurally related nitroaromatics—such as 1-nitro-4-(trifluoromethoxy)benzene (CAS 713-65-5) or its positional isomer 4-nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene (CAS 104678-88-8)—introduces quantifiable deviations in lipophilicity, density, boiling point, physical state, and electronic character that directly impact synthetic handling, purification, and downstream reactivity . The target compound's unique ortho-CF₃/para-OCF₃ arrangement relative to the nitro group produces an electronic profile distinct from regioisomers where these substituents occupy different ring positions. These differences are not theoretical; they are reflected in measurable LogP shifts of approximately 1.0 log unit versus the mono-OCF₃ analog, density differentials of ~0.13–0.17 g/cm³ against the closest regioisomer, and a solid-versus-liquid physical state divergence that alters handling, storage, and formulation protocols .

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage for Membrane Penetration

The target compound (CAS 409114-47-2) exhibits a calculated LogP of 4.04–4.30 (XLogP3), representing a significant ~1.02 log unit increase over 1-nitro-4-(trifluoromethoxy)benzene (CAS 713-65-5; LogP 3.02) . In drug design, each additional log unit of lipophilicity can substantially enhance passive membrane permeability, a critical parameter for orally bioavailable lead candidates . The regioisomer 2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene (CAS 104678-93-5) shares an identical LogP of 4.04, confirming that LogP alone cannot resolve regioisomeric identity, and that additional orthogonal parameters (density, physical state, boiling point) are essential for procurement specificity [1].

Lipophilicity Drug design QSAR Lead optimization

Solid-State and Density Differentiation from Liquid Regioisomer

The target compound (409114-47-2) is reported as a pale yellow solid at room temperature with a density of 1.57 g/cm³, whereas its closest regioisomer, 4-nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene (CAS 104678-88-8), is a pale yellow liquid with a lower density of approximately 1.4 g/cm³ . This solid-versus-liquid divergence at ambient temperature (Δ density ≈ +0.17 g/cm³ for the target) directly impacts weighing accuracy, storage stability, shipping classification, and compatibility with automated solid-dispensing platforms used in high-throughput synthesis .

Physical state Formulation Handling protocols Solid-phase synthesis

Boiling Point Advantage for Distillation Purification

The target compound (409114-47-2) has a boiling point of 234.9 °C at 760 mmHg, which is approximately 17 °C lower than that of its 4-nitro regioisomer (CAS 104678-88-8, boiling point 251.8 °C) . This lower boiling point reduces the thermal energy input required for distillation-based purification, potentially minimizing thermal degradation of sensitive intermediates during scale-up . The flash point of the target compound is also lower at 95.8 °C compared to the regioisomer, which is a relevant safety consideration for process development .

Purification Distillation Thermal stability Process chemistry

Regioisomeric Electronic Effects on Site-Selective Reactivity

The target compound bears the strongly electron-withdrawing nitro group at the 1-position, with a –CF₃ group ortho (σₘ = 0.43) and a –OCF₃ group para (σₚ = 0.35) relative to the nitro substituent [1]. In contrast, the regioisomer 4-nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene (CAS 104678-88-8) places the nitro group para to –OCF₃ and meta to –CF₃, altering the cumulative electronic demand at each ring carbon . This regioisomeric difference dictates the regioselectivity of nucleophilic aromatic substitution (SNAr) and the reduction potential of the nitro group, which are critical parameters when the compound is used as a precursor to aniline or iodobenzene intermediates in multi-step syntheses .

Electronic effects Hammett constants Regioselectivity Nucleophilic aromatic substitution

Validated Synthetic Utility in Multi-Step Derivatization

A published patent synthesis (WO2010/81149) documents the use of 1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene (0.95 g scale) as a starting material for catalytic hydrogenation (Pd/C, H₂, MeOH, RT, 1 h) to yield 4-trifluoromethoxy-2-trifluoromethyl-phenylamine (0.63 g, ~79% yield) . The resulting aniline was further elaborated via diazotization/iodination to 1-iodo-4-trifluoromethoxy-2-trifluoromethyl-benzene (560 mg), and subsequently converted to 4-trifluoromethoxy-2-trifluoromethyl-benzaldehyde (186 mg) via lithium-halogen exchange/DMF quench . This validated three-step derivatization pathway confirms the compound's practical utility and regiochemical fidelity as a precursor to ortho-CF₃/para-OCF₃-substituted aromatic building blocks, a substitution pattern documented in medicinal chemistry programs targeting kinase inhibitors and agrochemical actives .

Synthetic intermediate Aniline derivatives Patent validation Multi-step synthesis

Best-Use Procurement Scenarios


Aniline Building Block for Kinase Inhibitor Lead Series

The target compound is the documented precursor to 4-trifluoromethoxy-2-trifluoromethyl-phenylamine, a privileged aniline scaffold for drug discovery . With a LogP of ~4.0 (1 log unit above the mono-OCF₃ analog), the resulting aniline is predicted to exhibit enhanced passive membrane permeability, a key requirement for CNS-penetrant and orally bioavailable candidates . The ortho-CF₃ group provides metabolic shielding of the aniline nitrogen, while the para-OCF₃ contributes to conformational restriction and target binding. This substitution pattern has been explored in kinase inhibitor programs where fluorinated aromatic cores improve selectivity and pharmacokinetic profiles .

Fluorinated Precursors for Agrochemical Development

The validated synthetic pathway from the target compound to 1-iodo-4-trifluoromethoxy-2-trifluoromethyl-benzene and 4-trifluoromethoxy-2-trifluoromethyl-benzaldehyde provides access to advanced agrochemical intermediates . The iodo derivative enables Suzuki, Sonogashira, and Ullmann cross-coupling reactions, while the aldehyde serves as a versatile handle for heterocycle construction (e.g., pyrazole, oxadiazole, and triazole formation). Trifluoromethoxy-containing agrochemicals have demonstrated improved environmental stability and target-site binding compared to methoxy analogs, and the ortho-CF₃ group in this scaffold further enhances lipophilicity for foliar uptake .

Solid-Phase and Automated Parallel Synthesis

The pale yellow solid physical state of the target compound (CAS 409114-47-2) at room temperature, contrasted with the liquid state of its 4-nitro regioisomer (CAS 104678-88-8), makes it the preferred choice for automated solid-dispensing platforms used in medicinal chemistry library production . Solid intermediates permit exact mass measurement with standard balances without the volatility and viscosity errors associated with liquid reagent handling. The higher density (1.57 g/cm³ vs. ~1.4 g/cm³ for the liquid isomer) also facilitates compact storage and reduces vial headspace oxidation risk during long-term inventory management .

Process Scale-Up with Reduced Distillation Burden

For process chemistry teams scaling reactions beyond gram quantities, the 16.9 °C lower boiling point of the target compound (234.9 °C) versus the 4-nitro regioisomer (251.8 °C) translates to measurable reductions in distillation energy consumption and thermal stress on the nitroaromatic product . Nitroaromatics are known to pose thermal decomposition risks at elevated temperatures; the lower boiling point of the target compound therefore provides an inherent process safety advantage during purification by distillation. Additionally, the lower flash point (95.8 °C) should be factored into process hazard assessments but does not diminish the overall thermal processing benefit .

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